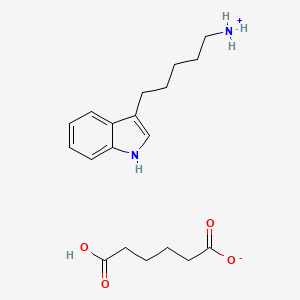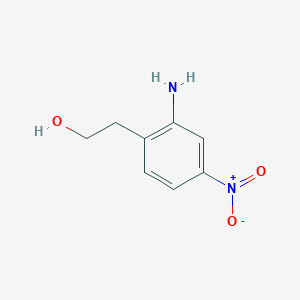
2-Amino-4-nitrobenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-nitrobenzeneethanol is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzene, featuring both amino and nitro functional groups attached to the benzene ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitrobenzeneethanol typically involves the reduction of 2,4-dinitrophenol. One common method includes the use of hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of 2,4-dinitrochlorobenzene followed by acidification to obtain 2,4-dinitrophenol. This intermediate is then subjected to reduction using hydrazine hydrate in the presence of a catalyst to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nitrobenzeneethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated charcoal.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like halides or other amines.
Major Products Formed
Reduction: this compound can be reduced to 2,4-diaminophenol.
Oxidation: Oxidation can yield 2,4-dinitrophenol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-nitrobenzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrobenzeneethanol involves its interaction with cellular components. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the ethanol group.
2,4-Diaminophenol: Lacks the nitro group and has two amino groups instead.
2,4-Dinitrophenol: Contains two nitro groups and lacks the amino group.
Uniqueness
2-Amino-4-nitrobenzeneethanol is unique due to the presence of both amino and nitro groups along with an ethanol group.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-amino-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |
InChI Key |
ZBEQATQTOVULDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




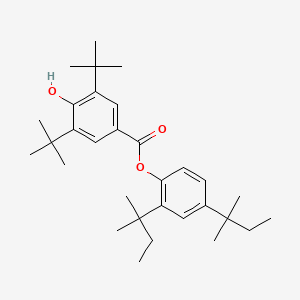
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
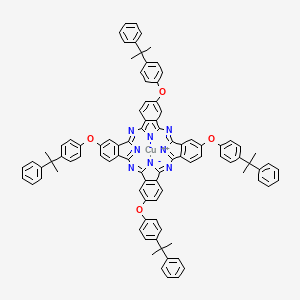
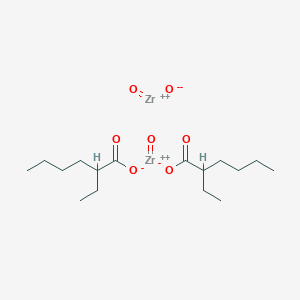

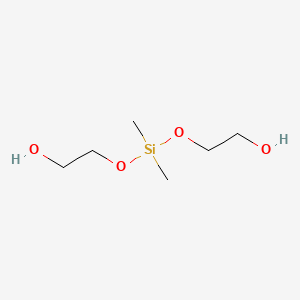
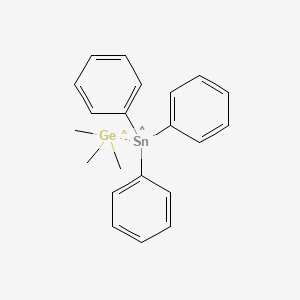
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
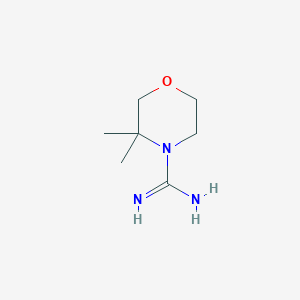
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
